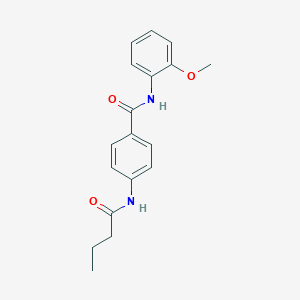
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves its ability to interact with various molecular targets, including proteins and enzymes. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide also has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, including the development of new synthesis methods to improve the yield and purity of the compound, the identification of new molecular targets for 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, and the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves the reaction between 4-aminobenzoic acid and butyryl chloride, followed by the reaction with 2-methoxyaniline. The resulting product is purified through recrystallization to obtain pure 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
Propiedades
Nombre del producto |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-6-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-4-5-8-16(15)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
BSPSRPSGDCUBFW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)

![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)



![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
